2-乙烯基-1H-咪唑

描述

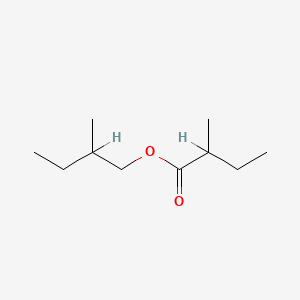

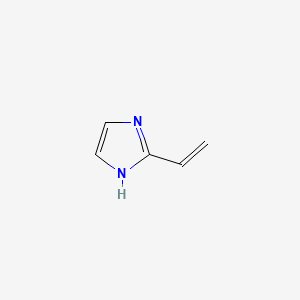

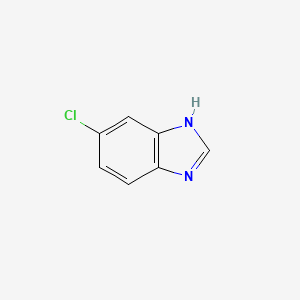

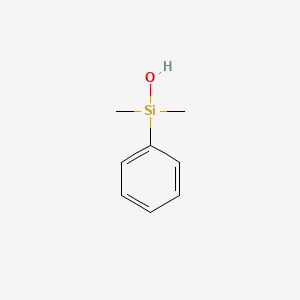

2-Vinyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and two double bonds . It is also known as 1,3-diazole . Imidazole is a key component in many functional molecules and is used in a variety of applications .

Synthesis Analysis

The synthesis of imidazoles has seen significant advances recently . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The synthesis of 2-nitro-1-vinyl-1H-imidazole has been previously described in the literature . In this new protocol, the main advantage is the possibility of obtaining halogenated or vinylic derivatives, simply by changing reaction conditions such as temperature and stoichiometry .

Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

科学研究应用

医药:抗癌和抗菌应用

2-乙烯基-1H-咪唑衍生物在合成具有生物活性的分子方面起着关键作用,包括抗癌、抗衰老、抗凝血、抗炎、抗菌、抗结核、抗糖尿病、抗疟疾、抗病毒药物和酶抑制剂 . 这些化合物在开发针对多种疾病的新型治疗剂方面不可或缺。

合成化学:催化剂和试剂

在合成化学中,2-乙烯基-1H-咪唑被用于各种条件下的多组分反应,强调催化剂的作用并优化合成效率 . 它是创建用于日常应用的功能分子的关键组成部分 .

工业:涂料和粘合剂

2-乙烯基-1H-咪唑中的咪唑环充当碱、亲核试剂或螯合剂,使其在工业应用中具有价值,例如涂覆电极、燃料电池膜和分离,包括CO2吸附和金属离子的吸附 .

绿色化学:可持续合成

2-乙烯基-1H-咪唑衍生物因其在绿色化学中的作用而越来越受欢迎。 它们用作离子液体和N-杂环卡宾(NHCs),促进化学有机合成中环保方法 .

有机金属催化:过渡金属配合物

在有机金属催化中,基于2-乙烯基-1H-咪唑的化合物充当过渡金属的配体,促进各种催化过程 . 它们在创建用于多种催化反应的配合物中必不可少。

N-杂环卡宾:配体和稳定剂

作为N-杂环卡宾,2-乙烯基-1H-咪唑衍生物充当金属介导催化的配体并稳定远距离自由基阳离子。 它们在开发高效催化过程和新型材料中至关重要 .

含能材料:推进剂和炸药

由2-乙烯基-1H-咪唑衍生的咪唑鎓基含能离子液体由于其高热稳定性和低熔点,在推进剂和炸药中具有潜在应用,使其成为处理和运输爆炸物的理想选择 .

作用机制

Target of Action

2-Vinyl-1H-imidazole is a type of imidazole, a class of organic compounds known for their heterocyclic structure . Imidazoles are key components in functional molecules used in a diverse range of applications . .

Mode of Action

It’s known that imidazoles behave as π-deficient ligands (π-acceptors), similar to pyridine . Their sp2 nitrogen atoms mainly form η1 (σ,N py) complexes . This suggests that 2-Vinyl-1H-imidazole might interact with its targets in a similar manner.

Biochemical Pathways

Imidazoles are involved in a variety of biochemical pathways due to their versatile nature . They are key components in functional molecules used in a wide range of applications, from pharmaceuticals and agrochemicals to dyes for solar cells, functional materials, and catalysis . .

Result of Action

It’s known that imidazoles are key components in functional molecules used in a wide range of applications , suggesting that 2-Vinyl-1H-imidazole might have similar effects.

Action Environment

It’s known that imidazoles can form explosive mixtures with air on intense heating , suggesting that the action of 2-Vinyl-1H-imidazole might be influenced by environmental conditions such as temperature.

安全和危害

未来方向

The results presented in recent studies demonstrate that 2-nitro-1-vinyl-1H-imidazole can be easily obtained, possessing great potential for use in the design of new antichagasic drugs through a molecular hybridization strategy using known coupling reactions . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

属性

IUPAC Name |

2-ethenyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c1-2-5-6-3-4-7-5/h2-4H,1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMGJTAJUDSUKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

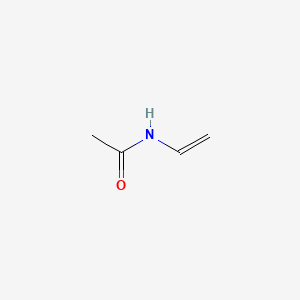

C=CC1=NC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340465 | |

| Record name | 2-Vinylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

43129-93-7 | |

| Record name | 2-Vinylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are some potential applications of 2-Vinyl-1H-imidazole in polymer chemistry?

A1: 2-Vinyl-1H-imidazole is a versatile monomer that can be polymerized to create polymers with various properties. Its imidazole ring introduces nitrogen atoms into the polymer backbone, leading to interesting properties such as:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-, monohydrochloride](/img/structure/B1584581.png)